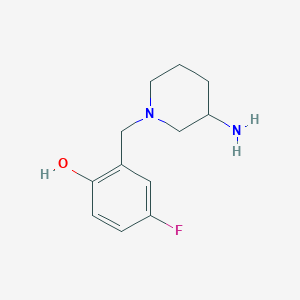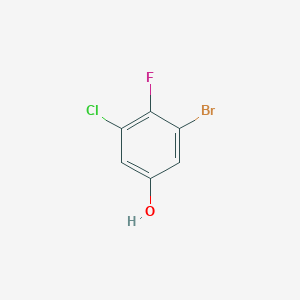![molecular formula C9H17NO4 B1529087 tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate CAS No. 1430230-65-1](/img/structure/B1529087.png)
tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carbamates like “tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate” often involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .Chemical Reactions Analysis
Carbamates like “tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate” are often involved in palladium-catalyzed cross-coupling reactions . They can also undergo reactions such as the Hofmann rearrangement .Applications De Recherche Scientifique
Enantioselective Synthesis
One notable application involves its use as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its role in the synthesis of key molecules for biological research and pharmaceutical development (Ober et al., 2004).
Synthetic Methodologies
Research also encompasses the development of synthetic methodologies, such as the protection of hydroxyl groups using tert-butyldimethylsilyl derivatives, facilitating various chemical transformations in synthetic organic chemistry (Corey & Venkateswarlu, 1972). Furthermore, silyl carbamates have been employed for the chemoselective transformation of amino protecting groups, underscoring the compound's versatility in modifying amino acids and peptides (Sakaitani & Ohfune, 1990).
Photocatalysis
In photocatalysis, tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate derivatives have been used as amidyl-radical precursors in the photoredox-catalyzed amination of o-hydroxyarylenaminones, leading to the creation of 3-aminochromones. This application demonstrates the compound's role in facilitating novel bond-forming reactions under mild conditions (Wang et al., 2022).
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of derivatives, such as tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, via lipase-catalyzed transesterification reaction, has been explored for producing chiral organoselenanes and organotelluranes, showcasing the compound's utility in achieving high enantioselectivity in chemical synthesis (Piovan et al., 2011).
Organic Synthesis
Moreover, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, serving as precursors for the synthesis of N-(Boc)hydroxylamines and demonstrating their importance as building blocks in organic synthesis (Guinchard et al., 2005).
Propriétés
IUPAC Name |
tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIADDJLFYFDGK-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(acetyloxy)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1529004.png)
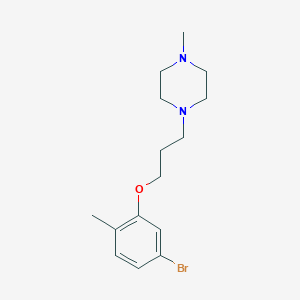
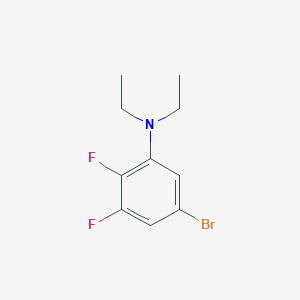
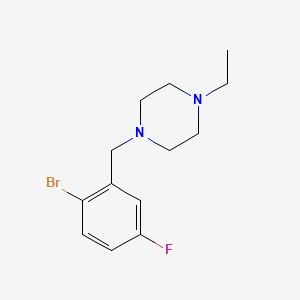
![[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine](/img/structure/B1529010.png)
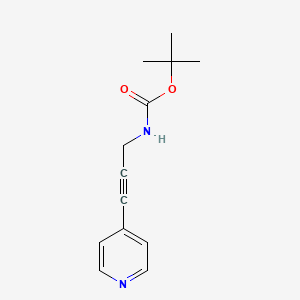
![Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1529014.png)
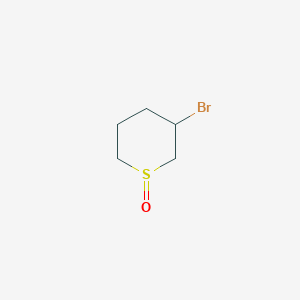
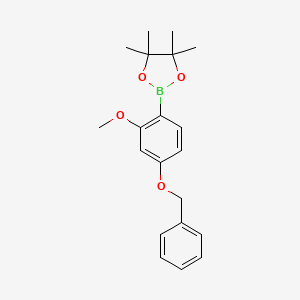
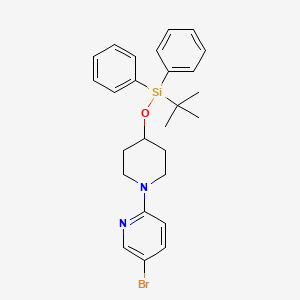
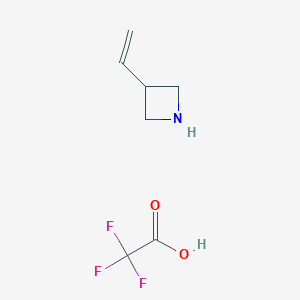
![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529025.png)
